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Compound of Interest

Compound Name: 3-Desacetyl Cefotaxime lactone

Cat. No.: B15560126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the rapid and efficient

analysis of the third-generation cephalosporin antibiotic, Cefotaxime, and its related impurities

using Ultra-Fast Liquid Chromatography (UFLC). This method is crucial for quality control,

stability studies, and impurity profiling in pharmaceutical development and manufacturing.

Introduction
Cefotaxime is a widely used broad-spectrum antibiotic effective against various Gram-positive

and Gram-negative bacteria.[1] Like all pharmaceuticals, the purity of Cefotaxime is critical to

its safety and efficacy. During synthesis and storage, various process-related and degradation

impurities can arise. Regulatory bodies require stringent control and monitoring of these

impurities.

This application note describes a stability-indicating UFLC method capable of separating

Cefotaxime from its potential impurities and degradation products in a significantly shorter

analysis time compared to conventional HPLC methods. The method is validated to be linear,

precise, accurate, and robust, making it suitable for routine quality control and stability testing.
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A simple and responsive stability-indicating UFLC method has been developed for the

determination of Cefotaxime sodium.[2][3]

Parameter Specification

Instrument
UFLC System (e.g., SHIMADZU) with PDA

detector[2][3]

Column Kromasil C18 (250 × 4.6mm, 5µm)[2][3]

Mobile Phase
1% Formic Acid in Methanol and Acetonitrile

(80:20 v/v)[2][3]

Flow Rate 1.0 mL/min[2][3]

Detector Wavelength 260 nm[2][3]

Injection Volume 10 µL

Column Temperature Ambient

Run Time Approximately 5 minutes

Note: The retention time for Cefotaxime sodium using this method is approximately 2.20

minutes.[2][3]

Standard and Sample Preparation
Standard Solution: Accurately weigh and dissolve an appropriate amount of Cefotaxime

sodium reference standard in the mobile phase to obtain a known concentration (e.g., 50

µg/mL).[2][3]

Sample Solution: Reconstitute the Cefotaxime for injection vial with the mobile phase to

achieve a similar concentration as the standard solution.

Impurity Stock Solutions: If available, prepare individual stock solutions of known Cefotaxime

impurities in the mobile phase.
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To establish the stability-indicating nature of the UFLC method, forced degradation studies are

performed. A stock solution of Cefotaxime sodium (e.g., 50 µg/mL) is subjected to the following

stress conditions:[2][3]

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at room temperature for a specified

period (e.g., 30 minutes, 1 hour, 2 hours). Neutralize the solution with an equivalent amount

of 0.1 N NaOH before injection.

Alkaline Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature for a

specified period. Neutralize the solution with an equivalent amount of 0.1 N HCl before

injection.

Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room

temperature for a specified period.

Thermal Degradation: Heat the drug solution at a specific temperature (e.g., 80°C) for a

defined duration (e.g., 1 hour).[3]

Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for a specified

duration.[3]

Data Presentation
Linearity of the UFLC Method
The linearity of the method should be established across a range of concentrations.

Analyte Linearity Range (µg/mL) Correlation Coefficient (r²)

Cefotaxime Sodium 5 - 50[2][3] > 0.999

Cefotaxime and Its Known Impurities
The following table lists some of the known impurities of Cefotaxime. The UFLC method

described should be capable of separating these from the active pharmaceutical ingredient

(API).
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Impurity Name
Other Names /
EP/USP
Designation

Molecular Formula
Molecular Weight (
g/mol )

Deacetylcefotaxime Cefotaxime Impurity B C₁₄H₁₅N₅O₆S₂ 413.43

Deacetylcefotaxime

Lactone
Cefotaxime Impurity E C₁₄H₁₃N₅O₅S₂ 395.41

Cefotaxime Dimer Cefotaxime Impurity F C₃₀H₃₀N₁₀O₁₂S₄ 850.88

Cefotaxime Trimer - C₄₅H₄₅N₁₅O₁₈S₆ 1276.32

(6R,7R)-7-amino-3-

(acetoxymethyl)-8-

oxo-5-thia-1-

azabicyclo[4.2.0]oct-2-

ene-2-carboxylic acid

Cefotaxime USP

Impurity I
C₁₀H₁₂N₂O₅S 272.28

Cefotaxime Open

Ring Lactone
- C₁₄H₁₅N₅O₆S₂ 413.43

Cefotaxime Sodium

Impurity A
Deacetoxycefotaxime C₁₄H₁₅N₅O₅S₂ 397.43

Cefotaxime Sodium

Impurity C
- C₁₇H₁₇N₅O₈S₂ 483.48

Cefotaxime Sodium

Impurity D
- C₁₆H₁₇N₅O₇S₂ 455.47

Cefotaxime Sodium

Impurity G
Cefotaxime Dioxime C₂₂H₂₂N₈O₉S₃ 638.65

Visualizations
UFLC Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15560126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample & Standard Preparation

UFLC Analysis

Data Acquisition & Analysis

Prepare Cefotaxime
Reference Standard

Inject Sample

Prepare Cefotaxime
Sample Solution

Perform Forced
Degradation Studies

UFLC System with
PDA Detector

Kromasil C18 Column Acquire Chromatogram

Mobile Phase Delivery

Peak Integration
and Identification

Quantify Cefotaxime
and Impurities

Generate Report

Click to download full resolution via product page

Caption: Workflow for UFLC analysis of Cefotaxime.
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Caption: Major degradation pathways of Cefotaxime.

Conclusion
The described UFLC method provides a rapid, sensitive, and reliable approach for the analysis

of Cefotaxime and its impurities. The short run time significantly increases sample throughput,

making it an ideal tool for high-volume quality control laboratories. The stability-indicating

nature of the method ensures that all potential degradation products formed under various

stress conditions can be effectively separated from the parent drug, thus guaranteeing the

accurate assessment of drug purity and stability. This application note serves as a

comprehensive guide for researchers, scientists, and drug development professionals involved

in the analysis of Cefotaxime.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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